molecular formula C18H22N4O3 B2478681 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide CAS No. 1448059-67-3

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Cat. No.: B2478681
CAS No.: 1448059-67-3
M. Wt: 342.399
InChI Key: UQLXLAIVCKGNGF-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of appropriate precursors such as 2,4-dimethyl-6-chloropyrimidine with morpholine under controlled conditions.

    Introduction of the Phenoxyacetamide Group: The next step involves the introduction of the phenoxyacetamide group. This can be done by reacting the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-chloroacetamide: Similar structure but with a chloro group instead of a phenoxy group.

    N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxyacetamide: Contains a methoxy group instead of a phenoxy group.

The uniqueness of this compound lies in its phenoxyacetamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-17(21-16(23)12-25-15-6-4-3-5-7-15)14(2)20-18(19-13)22-8-10-24-11-9-22/h3-7H,8-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXLAIVCKGNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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